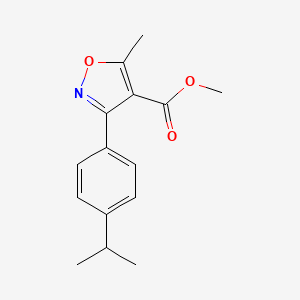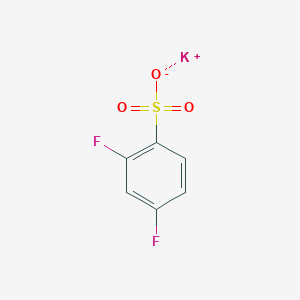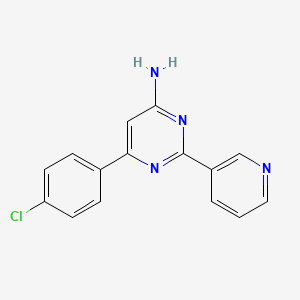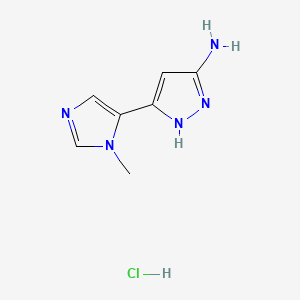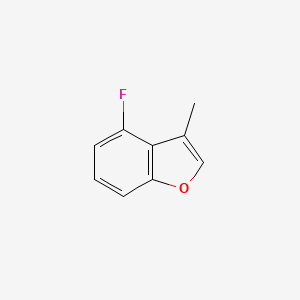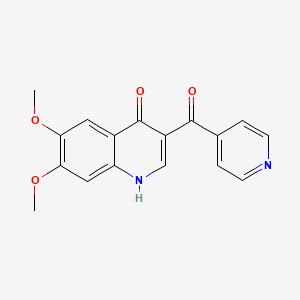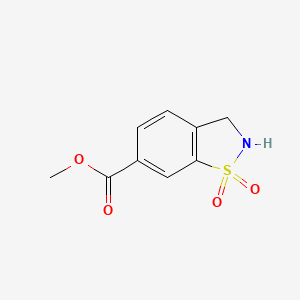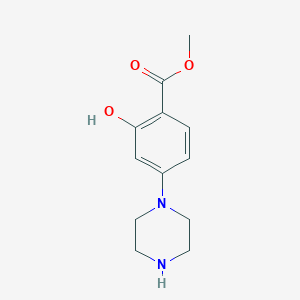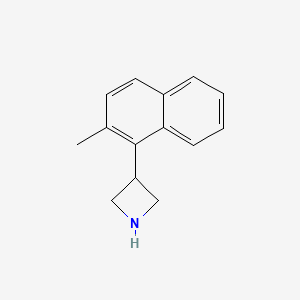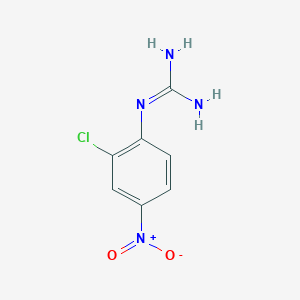
N-(2-Chloro-4-nitrophenyl)-guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-nitrophenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their significant roles in various biological processes and their applications in pharmaceuticals and organocatalysis . This compound, characterized by the presence of a chloro and nitro group on the phenyl ring, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(2-Chloro-4-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-nitroaniline with cyanamide under acidic conditions to form the desired guanidine derivative . Industrial production methods often employ optimized reaction conditions to maximize yield and purity. For instance, the use of specific catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
1-(2-Chloro-4-nitrophenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Chloro-4-nitrophenyl)guanidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications and to design more effective derivatives .
Comparaison Avec Des Composés Similaires
1-(2-Chloro-4-nitrophenyl)guanidine can be compared with other guanidine derivatives such as:
1-(2-Chloro-4-nitrophenyl)thiourea: Similar in structure but contains a thiourea group instead of a guanidine group.
1-(2-Chloro-4-nitrophenyl)urea: Contains a urea group and exhibits different chemical properties and reactivity.
1-(2-Chloro-4-nitrophenyl)amidine: Features an amidine group and is used in different chemical and biological applications.
The uniqueness of 1-(2-Chloro-4-nitrophenyl)guanidine lies in its specific functional groups, which confer distinct reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
896720-32-4 |
|---|---|
Formule moléculaire |
C7H7ClN4O2 |
Poids moléculaire |
214.61 g/mol |
Nom IUPAC |
2-(2-chloro-4-nitrophenyl)guanidine |
InChI |
InChI=1S/C7H7ClN4O2/c8-5-3-4(12(13)14)1-2-6(5)11-7(9)10/h1-3H,(H4,9,10,11) |
Clé InChI |
QOBNGKKYCLGRJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


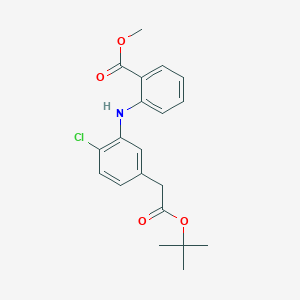
![Rel-3-(3-carboxy-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazol-1-yl)pyrazine 1-oxide](/img/structure/B15337322.png)
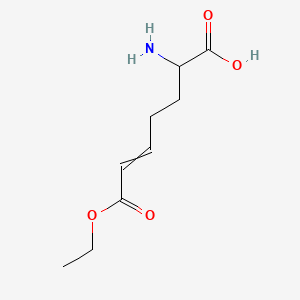
![(2S,3aS,6aS)-N-Boc-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid](/img/structure/B15337332.png)

